Pth (13-34) (human)

Übersicht

Beschreibung

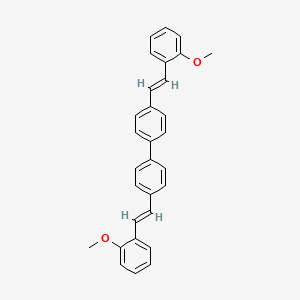

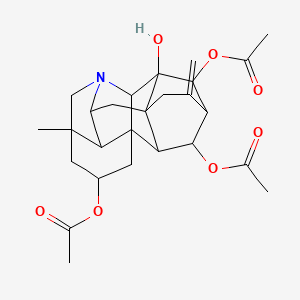

Pth (13-34) (human) is a synthetic peptide fragment derived from the human parathyroid hormone. This peptide consists of amino acids 13 to 34 of the full-length parathyroid hormone. Parathyroid hormone is a critical regulator of calcium and phosphate metabolism in the body, influencing bone remodeling, kidney function, and intestinal calcium absorption .

Wirkmechanismus

Mode of Action

Pth (13-34) (human) is secreted in response to low blood serum calcium levels . It indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level . This response appears to involve a G-protein coupled cell-surface receptor for calcium .

Biochemical Pathways

The principal function of PTH is to elevate the plasma ionized calcium concentration . It accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of PTH were characterized by rapid absorption and rapid elimination, resulting in a total duration of exposure to the peptide of approximately 4 hours . The mean maximum (peak) plasma drug concentration (Cmax) values for patients receiving tablets at week 0 and week 24 were 295 and 207 pg/mL, respectively . The mean time to reach maximum (peak) plasma concentration following drug administration (tmax) for both week 0 and week 24 was 3.25 hours .

Result of Action

The result of PTH action is an increase in the plasma ionized calcium concentration . This is achieved by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . PTH also helps control the levels of phosphorus (a mineral) and vitamin D (a hormone) in your blood and bones .

Action Environment

The action of PTH is guided by the circulating blood level of ionized calcium . Lower levels of plasma calcium stimulate PTH release, while elevated levels suppress its release . This mechanism of negative feedback helps maintain the balance of plasma calcium and phosphate concentrations .

Biochemische Analyse

Biochemical Properties

“Pth (13-34) (human)” interacts with several biomolecules, including enzymes and proteins, to exert its effects. It binds to parathyroid hormone receptors (PTH1R and PTH2R), which are part of the type II G-protein-coupled-receptors (GPCRs) family . The binding of “Pth (13-34) (human)” to these receptors triggers a series of biochemical reactions that ultimately influence calcium homeostasis and bone metabolism .

Cellular Effects

“Pth (13-34) (human)” has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate phosphatidylcholine hydrolysis in osteoblastic cells , and accelerate skin wound healing by inducing cell migration .

Molecular Mechanism

The molecular mechanism of action of “Pth (13-34) (human)” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptors, “Pth (13-34) (human)” activates signaling pathways that lead to the regulation of calcium and phosphate metabolism .

Temporal Effects in Laboratory Settings

The effects of “Pth (13-34) (human)” change over time in laboratory settings. Studies have shown that it has a significant impact on the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been shown to enhance the migration of both fibroblasts and HaCaT cells .

Dosage Effects in Animal Models

The effects of “Pth (13-34) (human)” vary with different dosages in animal models . High-dose recombinant PTH 1-34 treatment significantly increases callus formation and accelerates bony union of intercalary massive allografts in a clinically relevant canine model .

Metabolic Pathways

“Pth (13-34) (human)” is involved in several metabolic pathways. It plays a key role in the hormonal control of calcium and phosphate metabolism . It also stimulates the conversion of 25-hydroxy vitamin D into 1,25-dihydroxy vitamin D (calcitriol), which is released into the circulation .

Transport and Distribution

“Pth (13-34) (human)” is transported and distributed within cells and tissues through specific transporters or binding proteins

Subcellular Localization

The full-length PTH is known to be secreted and is present in the extracellular region

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Pth (13-34) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Pth (13-34) (human) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Pth (13-34) (human) can undergo various chemical reactions, including:

Oxidation: This reaction can affect methionine residues within the peptide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

Substitution Reagents: Various amino acid derivatives and coupling reagents like HBTU or DIC for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .

Wissenschaftliche Forschungsanwendungen

Pth (13-34) (human) has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in calcium and phosphate metabolism.

Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide calibration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Parathyroid hormone (1-34): A synthetic peptide consisting of the first 34 amino acids of the full-length parathyroid hormone.

Parathyroid hormone-related protein (PTHrP): A protein with similar functions to parathyroid hormone but with distinct biological roles.

Teriparatide: A recombinant form of parathyroid hormone (1-34) used clinically for osteoporosis treatment

Uniqueness

Pth (13-34) (human) is unique in its specific sequence and biological activity. While it shares similarities with other parathyroid hormone fragments and analogs, its distinct amino acid composition and receptor binding properties confer unique physiological effects .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUXFEHDZJLJEA-HQIUGSBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H199N39O33S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745583 | |

| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2808.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81306-64-1 | |

| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)